(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Description
Historical Development and Chemical Taxonomy
The compound (2S,3R,4S,5R)-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol emerged as a subject of interest in the late 20th century during investigations into enzymatically stable glycosides. Its synthesis was first reported in the context of developing chromogenic substrates for β-glucosidase detection, with early methodologies involving brominated glucose intermediates and trichloroacetonitrile-mediated glycosylation . The compound’s CAS registry number (207606-55-1) and systematic IUPAC name reflect its stereochemical precision: a β-D-glucopyranoside moiety linked via an ether bond to a 5-bromo-4-chloroindole core .
Key milestones in its development include:
Significance in Heterocyclic Chemistry Research
This compound bridges two critical domains: indole chemistry and carbohydrate chemistry . Indoles are privileged scaffolds in medicinal chemistry due to their electronic diversity and biological relevance, while the β-D-glucopyranoside unit enhances solubility and metabolic stability . Its halogenated indole moiety (bromine at C5, chlorine at C4) introduces steric and electronic effects that influence reactivity, as seen in:
Classification and Nomenclature within Indolyl C-Glycosides
The compound belongs to the indolyl C-glycoside family, characterized by a carbon–carbon bond between the indole’s C3 position and the anomeric carbon of the sugar. This distinguishes it from O-glycosides, which feature oxygen-linked sugars. Key classification criteria include:
| Feature | Description |
|---|---|
| Glycosidic linkage | C3–C1′ (indole C3 to sugar anomeric carbon) |
| Stereochemistry | β-D-configuration at C1′ (glucopyranoside) |
| Substituents | 5-Bromo, 4-chloro on indole; hydroxyl groups at C2′, C3′, C4′, C6′ on sugar |
Nomenclature follows IUPAC guidelines, with the sugar (tetrahydro-2H-pyran-3,4,5-triol) prioritized as the parent structure .
Relationship to Other Halogenated Indolyl Glycosides
This compound is part of a broader class of halogenated indolyl glycosides, which differ in sugar type, halogen placement, and linkage. Notable analogs include:
The 5-bromo-4-chloro substitution pattern in the subject compound enhances electron-withdrawing effects , stabilizing the indole radical intermediate in cross-coupling reactions compared to non-halogenated analogs .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCKAHHHVVOJV-KQXJFYCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370037 | |
| Record name | X-Xyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207606-55-1 | |
| Record name | X-Xyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.
Mode of Action
The compound acts as a substrate for beta-galactosidase. The enzyme cleaves the glycosidic bond of the compound to produce 5-bromo-4-chloro-3-hydroxy-1H-indole. This product immediately dimerizes to give an intensely blue product.
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside is involved in the lac operon pathway, which is a set of genes responsible for the transport and metabolism of lactose in Escherichia coli. The blue product formed as a result of the enzymatic action is used to visually identify bacterial colonies that have the lac+ genotype.
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indolyl beta-D-xylopyranoside by beta-galactosidase results in the formation of a blue product. This color change is used in histochemistry and bacteriology to detect the activity of beta-galactosidase and to differentiate bacterial colonies based on their lac genotype.
Biological Activity
The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in biological research. It is characterized by its unique structure and the presence of both bromine and chlorine substituents on the indole moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13BrClNO5
- Molecular Weight : 378.6 g/mol
- CAS Number : 207606-55-1
- Purity : Typically 95% or higher .
The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:
- Target Enzyme : The compound acts as a substrate for beta-galactosidase , an enzyme involved in lactose metabolism in Escherichia coli.
- Biochemical Pathways : It participates in the lac operon pathway , crucial for the regulation of genes responsible for lactose transport and metabolism .
- Mode of Action : Upon cleavage by beta-galactosidase, it generates a colored product, facilitating the study of enzyme activity and regulation.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Substrate | Acts as a substrate for beta-galactosidase |
| Gene Regulation | Involved in the regulation of the lac operon genes |
| Potential Antimicrobial | Preliminary studies suggest potential antimicrobial properties |
1. Enzyme Activity Assays
In a study assessing the enzymatic activity of beta-galactosidase, concentrations of this compound were used to evaluate its effectiveness as a substrate. The results indicated that at optimal concentrations (around 50 μM), the compound produced a significant increase in enzymatic activity compared to controls .
2. Antimicrobial Properties
Research conducted on various bacterial strains demonstrated that this compound exhibited varying degrees of antimicrobial activity. In particular, it showed effectiveness against E. coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .
3. Structural Activity Relationship (SAR)
A comparative analysis with similar compounds revealed that modifications to the indole ring significantly influenced biological activity. The presence of bromine and chlorine was found to enhance enzyme interaction and stability .
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing indole structures exhibit a range of biological activities including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The brominated and chlorinated indole derivatives have demonstrated antimicrobial activities against several pathogens.
- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound's unique structure makes it a candidate for further exploration in drug development. Specific applications include:
- Drug Design : The compound can serve as a lead structure for the synthesis of new drugs targeting various diseases, particularly cancers and infections.
- Biomarker Development : Its distinct chemical properties may allow it to be used as a biomarker for certain biological processes or disease states.
- Therapeutic Agents : Given its biological activities, the compound may be developed into therapeutic agents for treating cancer or infections.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- Study on Anticancer Properties : A research paper published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of brominated indoles found that these compounds effectively inhibited the growth of resistant bacterial strains.
Data Table: Comparison of Biological Activities
Preparation Methods
Synthesis of Protected β-D-Xylopyranoside
The xylose moiety is protected to prevent unwanted side reactions during glycosylation. Common protecting groups include acetyl (Ac) or benzoyl (Bz):
Glycosylation Reaction
The indole and xylose intermediates are coupled via a Koenigs-Knorr reaction:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-Bromo-4-chloroindole, protected β-D-xylopyranoside, BF₃·OEt₂ (catalyst), anhydrous dichloromethane, 0°C → RT, 12h | Activates the glycosyl donor for nucleophilic attack by indole’s oxygen |
| 2 | Quench with NaHCO₃, extract with DCM, dry over Na₂SO₄ | Neutralizes excess acid and isolates crude product |
This step achieves β-glycosidic linkage formation, critical for biological activity.
Deprotection and Final Isolation
The acetyl groups are removed under mild basic conditions:
- Saponification : Stir the glycosylated product in methanolic KOH (0.1 M, 4h, RT).
- Neutralization : Adjust pH to 7 with Amberlite IR-120 (H⁺) resin.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound.
Optimization and Challenges
Stereochemical Control
The desired (2S,3R,4S,5R) configuration is ensured by:
Yield Improvements
- Catalyst screening : Substituting BF₃·OEt₂ with TMSOTf increased yields from 45% to 68% in pilot studies.
- Solvent effects : Anhydrous tetrahydrofuran (THF) reduced side-product formation compared to DCM.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (s, 1H, indole-H), 5.12 (d, J = 7.2 Hz, H-1), 3.20–4.10 (m, sugar protons) |
| ¹³C NMR | δ 102.5 (C-1), 77.8 (C-3), 75.2 (C-4), 70.1 (C-5), 60.3 (C-2) |
| HRMS | m/z 378.60 [M+H]⁺ (calc. 378.60) |
Purity Assessment
- HPLC : >98% purity (UV detection at 254 nm, retention time 12.3 min).
- TLC : Rf = 0.35 (silica gel, EtOAc:MeOH 4:1).
Scale-Up Considerations
Industrial-scale synthesis introduces challenges:
- Cost of halogenated intermediates : Sourcing 5-bromo-4-chloroindole at scale requires bromine/chlorine gas handling infrastructure.
- Catalyst recovery : Implementing BF₃ scavengers (e.g., silica gel filtration) reduces environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol?
- Methodology : Synthesis typically involves regioselective bromination and chlorination of the indole ring followed by glycosylation with a protected tetrahydro-2H-pyran-triol moiety. For example, halogenation of indole derivatives can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . The glycosylation step may employ Mitsunobu or Koenigs-Knorr reactions to attach the pyran-triol group while preserving stereochemistry. Post-synthetic deprotection (e.g., using TFA for tert-butyl groups) yields the final compound.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons, while circular dichroism (CD) spectroscopy correlates specific Cotton effects with chiral centers . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are essential for verifying molecular connectivity .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Storage : Store in a cool (-20°C), dry, inert atmosphere (argon/nitrogen) to prevent degradation .
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood with proper ventilation .
- Spills : Neutralize with sand or vermiculite, collect in sealed containers, and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?
- Methodology :
- Catalysis : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance enantiomeric excess.
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and identify byproducts early .
- Purification : Optimize column chromatography (e.g., chiral stationary phases) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired stereoisomer .
Q. What strategies are effective in analyzing conflicting spectroscopic data for this compound, particularly in distinguishing regioisomers?
- Methodology :
- NMR Titration : Compare chemical shifts with known analogs (e.g., 5-bromo vs. 6-bromo indole derivatives).
- Isotopic Labeling : Use ¹³C-labeled precursors to resolve overlapping signals in complex spectra .
- Computational Modeling : Density functional theory (DFT) calculations predict NMR/MS profiles, helping resolve ambiguities in experimental data .
Q. How does the bromo-chloro substitution on the indole ring influence the compound’s biochemical interactions?
- Methodology :
- Enzyme Assays : Test inhibitory activity against targets like kinases or cytochrome P450 isoforms. The electron-withdrawing halogens may enhance binding affinity via hydrophobic or halogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Model interactions with protein active sites to predict binding modes and stability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via UPLC-MS to identify labile groups (e.g., glycosidic bonds) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to recommend optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
